Cas no 60610-15-3 (8-chloro-1,2-dihydroquinazolin-2-one)

8-Chloro-1,2-dihydroquinazolin-2-one is a heterocyclic compound featuring a quinazolinone core with a chlorine substituent at the 8-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The chloro group enhances electrophilic properties, making it a versatile intermediate for further functionalization via cross-coupling or nucleophilic substitution reactions. Its rigid bicyclic framework contributes to stability and may influence binding affinity in biologically active molecules. The compound is particularly valuable in medicinal chemistry for the synthesis of analogs targeting enzyme inhibition or receptor modulation. High purity grades are available to ensure reproducibility in research and development workflows.
8-chloro-1,2-dihydroquinazolin-2-one structure
60610-15-3 structure
商品名:8-chloro-1,2-dihydroquinazolin-2-one
CAS番号:60610-15-3
MF:C8H5ClN2O
メガワット:180.59110045433
MDL:MFCD24559380
CID:2950636

8-chloro-1,2-dihydroquinazolin-2-one 化学的及び物理的性質

名前と識別子

    • 8-氯-喹唑啉-2(1H)-酮
    • 2(1H)-Quinazolinone, 8-chloro-
    • 8-chloroquinazolin-2(1H)-one
    • 8-chloro-1H-quinazolin-2-one
    • 8-Chloro-2(1h)-quinazolinone
    • 2(1H)-Quinazolinone,8-chloro-
    • F15812
    • 8-chloro-1,2-dihydroquinazolin-2-one
    • MDL: MFCD24559380
    • インチ: 1S/C8H5ClN2O/c9-6-3-1-2-5-4-10-8(12)11-7(5)6/h1-4H,(H,10,11,12)
    • InChIKey: MSANDOGHHPTVFK-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC2C=NC(NC=21)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 229
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 41.5

8-chloro-1,2-dihydroquinazolin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0412-10G
8-chloro-1,2-dihydroquinazolin-2-one
60610-15-3 95%
10g
¥ 17,127.00 2023-03-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0412-1G
8-chloro-1,2-dihydroquinazolin-2-one
60610-15-3 95%
1g
¥ 3,425.00 2023-03-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1559033-1g
8-Chloroquinazolin-2(1H)-one
60610-15-3 98%
1g
¥4234.00 2024-05-07
Ambeed
A264445-1g
8-Chloroquinazolin-2(1H)-one
60610-15-3 98%
1g
$489.0 2024-04-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0412-250mg
8-chloro-1,2-dihydroquinazolin-2-one
60610-15-3 95%
250mg
¥1498.0 2024-04-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0412-1.0g
8-chloro-1,2-dihydroquinazolin-2-one
60610-15-3 95%
1.0g
¥3423.0000 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0412-10.0g
8-chloro-1,2-dihydroquinazolin-2-one
60610-15-3 95%
10.0g
¥17114.0000 2024-07-21
Crysdot LLC
CD11095586-1g
8-Chloroquinazolin-2(1H)-one
60610-15-3 97%
1g
$589 2024-07-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0412-500MG
8-chloro-1,2-dihydroquinazolin-2-one
60610-15-3 95%
500MG
¥ 2,283.00 2023-03-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0412-100MG
8-chloro-1,2-dihydroquinazolin-2-one
60610-15-3 95%
100MG
¥ 858.00 2023-03-14

8-chloro-1,2-dihydroquinazolin-2-one 関連文献

8-chloro-1,2-dihydroquinazolin-2-oneに関する追加情報

Introduction to 8-chloro-1,2-dihydroquinazolin-2-one (CAS No. 60610-15-3)

8-chloro-1,2-dihydroquinazolin-2-one, identified by its Chemical Abstracts Service (CAS) number 60610-15-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinazoline derivatives, a class of molecules known for their diverse biological activities and potential therapeutic applications. The presence of a chloro substituent at the 8-position of the quinazoline core enhances its chemical reactivity and functional versatility, making it a valuable scaffold for drug discovery and development.

The structural framework of 8-chloro-1,2-dihydroquinazolin-2-one consists of a fused bicyclic system comprising a benzene ring and a pyridazine ring, with the chloro group attached at the 8-position. This specific arrangement imparts unique electronic and steric properties to the molecule, which can be exploited in designing targeted interventions against various diseases. The dihydroquinazolinone moiety further contributes to its pharmacological potential by serving as a versatile pharmacophore that can interact with biological targets such as enzymes and receptors.

In recent years, quinazoline derivatives have been extensively studied for their antimicrobial, antiviral, anticancer, and anti-inflammatory properties. Among these derivatives, 8-chloro-1,2-dihydroquinazolin-2-one has emerged as a promising candidate due to its ability to modulate key cellular pathways involved in disease progression. The chloro substituent not only enhances the molecule's binding affinity but also facilitates further chemical modifications, allowing for the development of novel analogs with improved pharmacokinetic profiles.

One of the most compelling aspects of 8-chloro-1,2-dihydroquinazolin-2-one is its role in inhibiting kinases, which are enzymes critical for cell signaling and proliferation. Kinase inhibitors have become a cornerstone of modern cancer therapy, and quinazoline-based compounds are among the most successful classes of kinase inhibitors developed to date. The chloro-substituted dihydroquinazolinone scaffold has been shown to effectively target tyrosine kinases and serine/threonine kinases, making it a potent tool in the fight against various types of cancer.

Recent advancements in computational chemistry and structure-based drug design have further highlighted the therapeutic potential of 8-chloro-1,2-dihydroquinazolin-2-one. Molecular docking studies have demonstrated its high binding affinity for several kinases, including those involved in chronic myeloid leukemia (CML) and other hematological malignancies. These studies have provided critical insights into the interactions between 8-chloro-1,2-dihydroquinazolin-2-one and its target proteins, paving the way for rational drug design strategies.

The compound's ability to cross the blood-brain barrier has also been explored in preclinical studies, suggesting its potential application in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Quinazoline derivatives have been shown to modulate neurotransmitter systems and reduce oxidative stress, two key pathological features of these conditions. 8-chloro-1,2-dihydroquinazolin-2-one, with its optimized pharmacophoric properties, may offer a novel approach to addressing these challenging diseases.

In addition to its anti-cancer and neuroprotective effects, 8-chloro-1,2-dihydroquinazolin-2-one has demonstrated promising anti-inflammatory properties. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. By inhibiting inflammatory pathways such as NF-κB and MAPK cascades, this compound may help mitigate inflammation-related pathologies. Preclinical studies have shown that it can reduce pro-inflammatory cytokine production and attenuate inflammatory responses in animal models.

The synthesis of 8-chloro-1,2-dihydroquinazolin-2-one involves multi-step organic reactions that highlight its synthetic accessibility while maintaining high yields and purity. The process typically begins with the condensation of appropriately substituted benzaldehyde derivatives with amidines or hydrazines to form the quinazoline core. Subsequent chlorination using reagents such as phosphorus oxychloride (POCl₃) introduces the chloro substituent at the desired position. This synthetic route is well-established and can be adapted for large-scale production if needed.

The pharmacokinetic profile of 8-chloro-1,2-dihydroquinazolin-2-one is another area of active investigation. Studies have shown that it exhibits moderate solubility in water and good oral bioavailability in animal models. These properties are crucial for ensuring effective delivery to target tissues and minimizing side effects. Further optimization efforts are focused on enhancing its metabolic stability and reducing potential drug-drug interactions.

Regulatory considerations play a significant role in advancing 8-chloro-1,2-dihydroquinazolin-2-one towards clinical application. Compliance with Good Manufacturing Practices (GMP) is essential for ensuring product consistency and safety during preclinical testing phases. Collaborative efforts between academic researchers and pharmaceutical companies are necessary to navigate regulatory hurdles efficiently.

The future prospects for 8-chloro-1,2-dihydroquinazolin-2-one are bright given its multifaceted therapeutic potential. Ongoing research aims to elucidate its mechanism of action across different disease models and identify new applications where it could provide therapeutic benefits. Advances in drug delivery systems may also enhance its efficacy by improving targeting specificity and bioavailability.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:60610-15-3)8-chloro-1,2-dihydroquinazolin-2-one
A1088728
清らかである:99%
はかる:1g
価格 ($):440.0